molecular formula C9H10F2N4S B6645262 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

Cat. No. B6645262
M. Wt: 244.27 g/mol
InChI Key: CHZQITRLUROPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Mechanism of Action

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is a potent inhibitor of the DNA damage response enzyme MTH1 (NUDT1), which is responsible for preventing the incorporation of oxidized nucleotides into DNA. By inhibiting MTH1, 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can induce the accumulation of oxidized nucleotides in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects
2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. In addition, 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been shown to sensitize cancer cells to radiation therapy and chemotherapy, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is its specificity for cancer cells, which minimizes the risk of off-target effects. However, 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is not fully understood, which may limit its clinical development.

Future Directions

For 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine research include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. In addition, clinical trials are needed to evaluate the safety and efficacy of 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine in humans. Finally, 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine may have potential as a combination therapy with other cancer treatments, such as radiation therapy and chemotherapy.

Synthesis Methods

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can be synthesized through a multistep process that involves the reaction of 6-chloro-2-fluorothiophene with 2-(2-aminoethyl)-1H-pyrrole-3-carbonitrile, followed by the reaction with 2,2-difluoro-1,3-diaminopropane. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In vitro studies have shown that 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In vivo studies have also demonstrated that 2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can reduce tumor growth and increase survival rates in animal models.

properties

IUPAC Name

2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-7-6-1-2-16-8(6)15-5-14-7/h1-2,5H,3-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQITRLUROPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCC(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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